H-DL-Glu(Ome)-OMe.HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dimethyl 2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUPLHQOVIUESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388975 | |
| Record name | dimethyl 2-aminopentanedioate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13515-99-6, 23150-65-4 | |
| Record name | Dimethyl DL-glutamate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23150-65-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 2-aminopentanedioate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL DL-GLUTAMATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16247QSY33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization As a Cell Permeant Glutamic Acid Derivative in Biological Systems
Dimethyl DL-glutamate is recognized as a cell-permeant derivative of glutamic acid. caymanchem.comglpbio.cn This characteristic is crucial because while extracellular glutamic acid acts as a primary excitatory neurotransmitter, its intracellular counterpart is a vital amino acid involved in numerous metabolic pathways. glpbio.cnnih.gov The cell-permeant nature of Dimethyl DL-glutamate allows researchers to introduce a form of glutamate (B1630785) into cells to study its intracellular effects. caymanchem.comglpbio.cn
One of the significant areas of research involving Dimethyl DL-glutamate is in the study of insulin (B600854) secretion. caymanchem.comapexbt.com Research has demonstrated that this compound can enhance insulin release in response to glucose in isolated pancreatic islets and in animal models of diabetes. caymanchem.comapexbt.comaobious.com It has also been shown to potentiate the insulin-stimulating effects of other substances like glyburide (B1671678) and glucagon-like peptide 1 (GLP-1). caymanchem.comapexbt.com The mechanism behind this insulinotropic action is linked to its role in cellular metabolism, where it can be oxidized and influence the catabolism of other energy sources like fatty acids and glucose. apexbt.com
Furthermore, Dimethyl DL-glutamate is utilized in neuroscience to explore the actions of glutamate within β-cells. caymanchem.com However, it is also noted to have potential cytotoxic effects on myeloid cells and can act as an antagonist of glutamate-mediated neurosignaling. caymanchem.com
Stereoisomeric Forms of Dimethyl Glutamate Hydrochloride and Their Differential Research Significance
Chemical Synthesis Pathways for Dimethyl DL-Glutamate Hydrochloride and Analogues
The synthesis of Dimethyl DL-Glutamate Hydrochloride and its related derivatives can be achieved through several chemical pathways. These methods are crucial for producing this compound for its various applications in research and industry.
Esterification Reactions in Dimethyl DL-Glutamate Hydrochloride Synthesis
Esterification is a fundamental process for the synthesis of Dimethyl DL-Glutamate Hydrochloride from glutamic acid. This reaction typically involves the treatment of glutamic acid with methanol (B129727) in the presence of an acid catalyst.
One common method employs thionyl chloride in methanol. L-glutamic acid is reacted with thionyl chloride in methanol, and the mixture is heated to facilitate the formation of the dimethyl ester. chemicalbook.com Following the reaction, excess reagents are removed by distillation, and the product, L-glutamic acid dimethyl ester hydrochloride, is isolated as a white solid with high purity (99.5%) and yield (98.1%). chemicalbook.com
Alternatively, sulfuric acid can serve as the catalyst for the esterification of glutamic acid in methanol. google.com The process involves dissolving L-glutamic acid in methanol with sulfuric acid and allowing the reaction to proceed. google.com The catalyst is subsequently neutralized, and the product is isolated. This method is noted for its simplicity and cost-effectiveness. google.com
Another approach involves the use of triphosgene (B27547) in ethanol (B145695) to synthesize the corresponding diethyl ester, Diethyl L-glutamate hydrochloride. chemicalbook.com While this produces a different ester, the underlying principle of esterification remains the same.
The following table summarizes a typical esterification reaction for the synthesis of L-Glutamic acid dimethyl ester hydrochloride:
| Reactants | Reagents | Conditions | Product | Purity | Yield |
| L-Glutamic Acid | Thionyl Chloride, Methanol | Heat to 60-63°C for 7 hours | L-Glutamic Acid Dimethyl Ester Hydrochloride | 99.5% | 98.1% |
Phosphine-Catalyzed Michael-Type Addition Reactions for Glutamic Acid Derivative Synthesis
The synthesis of glutamic acid derivatives can be achieved through phosphine-catalyzed Michael-type addition reactions. This methodology involves the reaction of arylidene-α-amino esters with electrophilic alkenes, a process catalyzed by phosphines. dntb.gov.uamdpi.comnih.gov This approach is significant for creating a variety of glutamate surrogates. dntb.gov.uanih.gov
The reaction can be complex, potentially yielding multiple products, including those from 1,3-dipolar cycloadditions. dntb.gov.uanih.gov Therefore, careful selection of reaction conditions, such as the slow addition of the acrylic system, is crucial to favor the formation of the desired glutamate structure. dntb.gov.uanih.gov The use of phosphines as organocatalysts allows the reaction to proceed under base-free conditions. mdpi.compreprints.org
A plausible mechanism involves the Michael-type addition of the phosphine (B1218219) to an acrylate, generating an intermediate that then reacts with an imino ester. mdpi.comresearchgate.net This process ultimately leads to the formation of the glutamate derivative and regeneration of the phosphine catalyst. mdpi.com The crude products obtained through this method often exhibit high purity, exceeding 90% in many cases without requiring further purification. dntb.gov.ua Hydrolysis of the resulting imino group under acidic conditions provides a direct route to glutamate derivatives. dntb.gov.uaresearchgate.net
Polycondensation Approaches in Poly-γ-Glutamic Acid Methyl Ester Synthesis
Poly-γ-glutamic acid (γ-PGA) is a naturally occurring biopolymer composed of glutamic acid units. nih.govnih.gov While microbial fermentation is the most common method for its production, chemical synthesis provides an alternative route. nih.govnih.gov One such chemical method is the polycondensation of γ-glutamic acid dimers to produce poly-γ-glutamic acid methyl ester. nih.govresearchgate.net
This process involves synthesizing α-Methyl glutamic acid dimers from L- and D-glutamic acids. researchgate.net These dimers then undergo polycondensation using condensation reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole (B26582) hydrate (B1144303) in a solvent such as N,N-dimethylformamide. researchgate.net This reaction yields poly-γ-glutamic acid (γ-PGA) methyl ester with number-average molecular weights ranging from 5,000 to 20,000. researchgate.net The resulting polymer can be converted to γ-PGA through alkaline hydrolysis or transesterification. researchgate.net
Esterification of pre-formed γ-PGA is another strategy. rsc.orgcapes.gov.br However, the poor solubility of γ-PGA in organic solvents presents a challenge. rsc.org A method to overcome this involves the use of its tetrabutylammonium (B224687) salt, which enhances solubility and allows for esterification with alkyl halides under milder conditions, achieving a high degree of functionalization. rsc.org
Stereoselective Synthesis of Dimethyl DL-Glutamate Hydrochloride Isomers
The stereoselective synthesis of specific isomers of dimethyl glutamate is crucial for applications where a particular stereochemistry is required. Methodologies have been developed to achieve high diastereoselectivity in the synthesis of 4-substituted glutamate derivatives. orgsyn.orgresearchgate.net
One such approach involves the use of N-protected L-glutamate dimethyl esters. For instance, treating an N-trityl L-glutamate dimethyl ester with a non-nucleophilic base like lithium diisopropylamide (LDA) generates a lithium enolate. orgsyn.orgresearchgate.net This enolate can then react with various electrophiles, such as alkyl halides, to introduce a substituent at the 4-position with high stereoselectivity. orgsyn.org The choice of protecting group on the nitrogen and the base can influence the diastereoselectivity of the addition. orgsyn.org
For example, the synthesis of Dimethyl 4(S)-Allyl-N-Boc-L-glutamate has been reported with high stereoselectivity. orgsyn.org The reaction conditions, including the amounts of base and electrophile, can be optimized to maximize the yield of the desired product and minimize the formation of by-products. orgsyn.org This method is also applicable to the synthesis of other 4-substituted derivatives using different electrophiles. orgsyn.org
Derivatization Techniques for Enhanced Analytical Characterization of Dimethyl DL-Glutamate Hydrochloride
Due to their polar nature, amino acids like dimethyl glutamate often require derivatization prior to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). sigmaaldrich.commyfoodresearch.com Derivatization aims to increase volatility, reduce reactivity, and improve chromatographic behavior. sigmaaldrich.com
Derivatization of Multiple Functional Groups for Comprehensive Amino Acid Analysis
Comprehensive analysis of amino acids often involves the derivatization of their multiple functional groups, including the amino, carboxyl, and any other reactive groups. sigmaaldrich.comnih.gov
One common technique is silylation, where active hydrogens on hydroxyl, amine, and thiol groups are replaced with a nonpolar moiety like a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used for this purpose. The resulting TBDMS derivatives are more stable and less sensitive to moisture compared to traditional trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com However, their higher molecular weight can lead to longer elution times in GC analysis. sigmaaldrich.com
Another approach involves derivatizing multiple functional groups to enhance hydrophobicity and basicity, making the amino acids more amenable to analysis by liquid chromatography/tandem mass spectrometry (LC-MS/MS). nih.gov For instance, amino, carboxyl, and phenolic hydroxyl groups can be derivatized with 1-bromobutane. nih.gov This allows for the sensitive detection and separation of a wide range of amino acids. nih.gov
Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is also widely used for HPLC analysis. myfoodresearch.comcreative-proteomics.com AQC reacts rapidly with amino acids to form stable derivatives that can be detected by both fluorescence and UV detectors. creative-proteomics.com This method is known for its high sensitivity and reproducibility. creative-proteomics.com
The following table outlines various derivatization reagents and their applications in amino acid analysis:
| Derivatization Reagent | Target Functional Groups | Analytical Technique | Advantages |
| MTBSTFA | -OH, -NH2, -SH | GC-MS | Forms stable and moisture-insensitive derivatives. sigmaaldrich.com |
| 1-Bromobutane | Amino, Carboxyl, Phenolic Hydroxyl | LC-MS/MS | Improves hydrophobicity and basicity for high-sensitivity detection. nih.gov |
| AQC | Primary and Secondary Amines | HPLC (UV/Fluorescence) | Rapid reaction, stable derivatives, high sensitivity and reproducibility. myfoodresearch.comcreative-proteomics.com |
Methyl Esterification and Acylation for Gas Chromatography-Mass Spectrometry Analysis of Dimethyl DL-Glutamate Hydrochloride and Related Compounds
For the analysis of glutamate and related amino acids by Gas Chromatography-Mass Spectrometry (GC-MS), a two-step derivatization process is commonly employed to increase the volatility and thermal stability of these polar molecules. mdpi.comresearchgate.netsigmaaldrich.com This process involves methyl esterification followed by acylation. mdpi.com
The initial step is esterification, which specifically targets the carboxylic acid functional groups. mdpi.com This is typically achieved by heating the sample with a solution of 2 M hydrogen chloride (HCl) in methanol (CH₃OH). mdpi.comnih.govnih.gov For instance, the reaction can be performed at 80°C for 60 minutes. mdpi.com This converts the carboxyl groups into their corresponding methyl esters. mdpi.com When analyzing samples for quantitative studies, stable-isotope labeled analogues, such as those prepared using deuterated methanol (CD₃OD), can be used as internal standards. mdpi.comnih.govnih.gov
Following esterification, the amino and other functional groups are derivatized through acylation. nih.govnih.gov A common reagent for this step is pentafluoropropionic anhydride (B1165640) (PFPA) in a solvent like ethyl acetate. nih.govnih.govresearchgate.net The reaction is typically carried out by heating, for example at 65°C for 30 minutes. nih.govnih.govresearchgate.net This two-step derivatization yields stable derivatives, such as the methyl ester pentafluoropropionyl (Me-PFP) derivative of glutamate, which are suitable for GC-MS analysis. nih.govresearchgate.net This method allows for the reliable and simultaneous quantitative measurement of various amino acids in biological samples. mdpi.com However, it has been noted that under certain conditions, such as prolonged reaction times during esterification, γ-glutamyl peptides and even glutamate itself can be converted to pyroglutamate. nih.govnih.govresearchgate.net
| Parameter | Methyl Esterification | Acylation |
| Reagent | 2 M HCl in Methanol (CH₃OH) | Pentafluoropropionic anhydride (PFPA) in Ethyl Acetate |
| Target Group | Carboxylic acid (-COOH) | Amino (-NH₂), Hydroxyl (-OH), Thiol (-SH) |
| Temperature | 80°C | 65°C |
| Time | 60 minutes | 30 minutes |
This table presents typical reaction conditions for the two-step derivatization of amino acids for GC-MS analysis.
Dinitrofluorobenzene (DNFB) Derivatization for Liquid Chromatography of Glutamate and Aspartate
Derivatization with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, is a well-established method for preparing glutamate and aspartate for analysis by liquid chromatography (LC) with UV detection. researchgate.netnih.govmoca.net.ua This pre-column derivatization technique enhances the detection of these amino acids by introducing a chromophore, the dinitrophenyl (DNP) group, onto the primary amine of the amino acid. researchgate.netnih.govresearchgate.net
The reaction involves treating the amino acid sample with DNFB under alkaline conditions, typically using a borate (B1201080) buffer with a pH of 9.5. researchgate.netnih.gov The derivatization is often carried out at an elevated temperature, for example 60°C, to ensure the reaction proceeds efficiently. researchgate.netnih.gov The resulting DNP-amino acid derivatives are highly stable and exhibit strong UV absorption, with a maximum absorbance (λmax) around 360-363 nm, which is used for detection. researchgate.netnih.gov
This method has been optimized for ultra-high performance liquid chromatography (UHPLC), allowing for the simple, rapid, and accurate quantification of glutamate and aspartate in various samples, such as tomatoes. researchgate.netnih.gov A significant advantage of modern optimized UHPLC methods is that they can separate the DNP-amino acid derivatives from interfering byproducts, such as 2,4-dinitrophenol, which is formed from the reaction of excess DNFB with water. nih.gov This eliminates the need for a previously required extraction step with diethyl ether, making sample preparation less tedious. nih.gov The separation is typically achieved on a phenyl-hexyl or a C18 reversed-phase column. researchgate.netmoca.net.ua
| Parameter | Value |
| Derivatizing Reagent | 1-fluoro-2,4-dinitrobenzene (DNFB) |
| Reaction Medium | Borate Buffer (pH 9.5) |
| Reaction Temperature | 60°C |
| Detection Wavelength | 363-360 nm |
| Chromatography Type | UHPLC, HPLC (Reversed-Phase) |
This table summarizes the key parameters for the DNFB derivatization of glutamate and aspartate for LC analysis.
Advanced Analytical Techniques in Dimethyl Dl Glutamate Hydrochloride Research
Spectroscopic Characterization Methodologies
Spectroscopy is a fundamental tool in the study of glutamic acid derivatives, providing detailed insights into their molecular structure and the effects of external factors such as radiation.
Electron Paramagnetic Resonance (EPR) Spectroscopy in Studies of Gamma-Irradiated Dimethyl DL-Glutamate Hydrochloride
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying materials with unpaired electrons. In the context of Dimethyl DL-Glutamate Hydrochloride, it is particularly useful for investigating the free radicals formed upon exposure to gamma radiation. nih.gov While direct studies on Dimethyl DL-Glutamate Hydrochloride are limited, research on analogous compounds like L-glutamine, its t-butyl ester hydrochloride, and other amino acids provides significant insight into the process. researchgate.net
When amino acids and their esters are gamma-irradiated, they can form stable paramagnetic species or free radicals. researchgate.netmdpi.com EPR spectroscopy detects the absorption of microwave radiation by these unpaired electrons in the presence of a magnetic field. The resulting spectrum provides information about the structure and environment of the radical. For instance, studies on irradiated L-glutamine and L-glutamine-t-butyl ester hydrochloride have shown that the primary paramagnetic species formed is often the -CH2ĊH- radical. researchgate.net The analysis of the g-value and hyperfine coupling constants in the EPR spectrum allows for the precise identification of the radical structure. researchgate.net This technique is essential for understanding the radiolytic decomposition pathways of glutamate (B1630785) derivatives, which is critical in fields such as food irradiation and radiation dosimetry. nih.govmdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Insights of Glutamic Acid Derivatives
Fourier-Transform Infrared (FT-IR) spectroscopy is a versatile and non-destructive technique used to identify functional groups and elucidate the molecular structure of compounds. oup.com By measuring the absorption of infrared radiation, an FT-IR spectrum provides a molecular fingerprint, where specific peaks correspond to the vibrations of different chemical bonds. nih.gov This method is widely applied to study glutamic acid and its derivatives, confirming structural modifications and molecular interactions. researchgate.netresearchgate.net
FT-IR can verify the successful synthesis of a derivative like Dimethyl DL-Glutamate Hydrochloride by identifying the characteristic absorption bands of its functional groups. Key vibrational bands for glutamic acid derivatives include:
C=O stretching of the ester groups.
N-H bending of the amine group.
C-O stretching of the ester linkage.
O-H stretching if carboxylic acid groups are present.
Studies have used FT-IR to confirm the formation of amide and urethane (B1682113) bonds in polyurethane synthesis starting from glutamic acid, demonstrating the technique's ability to track chemical transformations. researchgate.net Furthermore, in combination with techniques like flash photolysis, time-resolved FT-IR can monitor conformational changes in proteins upon binding to glutamate, showcasing its utility in dynamic structural studies. nih.gov The analysis of the Amide I and Amide II bands, in particular, offers detailed information about the secondary structure of proteins and peptides interacting with glutamate derivatives. nih.gov
Chromatographic and Mass Spectrometric Quantification of Dimethyl DL-Glutamate Hydrochloride
Chromatographic techniques coupled with mass spectrometry are the gold standard for the separation, identification, and quantification of glutamate and its derivatives in complex mixtures, such as biological fluids and tissues. nih.gov These methods offer high sensitivity, selectivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC) for Glutamate Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids. akjournals.commyfoodresearch.com Since most amino acids, including glutamate, lack a strong chromophore, a derivatization step is typically required to make them detectable by UV-Vis or fluorescence detectors. myfoodresearch.com A common approach is pre-column derivatization with agents like o-phthaldialdehyde (OPA). researchgate.netresearchgate.net
The derivatized amino acids are then separated, often using a reversed-phase C18 column, and quantified. researchgate.net HPLC methods have been developed and validated for the determination of glutamate, glutamine, and other amino acids in various samples, including brain homogenates, cerebrospinal fluid, and blood serum. researchgate.netnih.gov These methods are crucial for studying the role of the glutamatergic system in neurological conditions. nih.govuniversite-paris-saclay.fr
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C18, 5 µm particle size | researchgate.net |
| Derivatization | Pre-column with o-phthalaldehyde (B127526) (OPA) and sodium sulfite | researchgate.net |
| Mobile Phase | Isocratic elution, e.g., buffer/acetonitrile mixture | universite-paris-saclay.fr |
| Detection | Electrochemical or Fluorescence Detection | researchgate.netresearchgate.net |
| Application | Quantification in brain tissue, CSF, serum | nih.govuniversite-paris-saclay.fr |
Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis of Glutamate Derivatives
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically under 2 μm), UHPLC systems can operate at higher pressures, leading to dramatically reduced analysis times, improved resolution, and enhanced sensitivity. lcms.cz This makes UHPLC highly suitable for high-throughput applications. nih.govresearchgate.net
UHPLC methods have been successfully applied to the rapid analysis of glutamate and its derivatives in diverse matrices, from tomatoes to cheese. nih.govresearchgate.netresearchgate.net For instance, a UHPLC method using pre-column derivatization with 2,4-dinitro-1-fluorobenzene (DNFB) allows for the quantification of glutamate and aspartate in less than two minutes. nih.govresearchgate.net These rapid methods maintain excellent reproducibility, with intra- and inter-day standard deviations typically around 4%. nih.govresearchgate.net The speed and efficiency of UHPLC also enable complex separations, such as the chiral separation of D- and L-amino acid enantiomers, which is critical for neurochemical research. lcms.cz
| Feature | Conventional HPLC | UHPLC | Reference |
|---|---|---|---|
| Run Time | > 35 minutes | < 12 minutes (often < 3 minutes) | nih.govresearchgate.net |
| Particle Size | 3-5 µm | < 2 µm | nih.gov |
| Resolution | Good | Excellent / Superior | lcms.czresearchgate.net |
| Application | Routine analysis | High-throughput screening, complex mixtures | lcms.cznih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Neurochemical and Metabolic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive metabolic profiling of biological samples. nih.govthermofisher.com For non-volatile compounds like amino acids and their esters, a chemical derivatization step is necessary to increase their volatility and thermal stability for GC analysis. thermofisher.com This typically involves a two-step process: first, methoximation of carbonyl groups, followed by silylation of polar functional groups (-OH, -NH, -COOH). thermofisher.com
Once derivatized, the compounds are separated by the gas chromatograph and detected by the mass spectrometer, which provides both quantification and structural identification based on the mass-to-charge ratio and fragmentation patterns. nih.gov GC-MS has been used to develop rapid and selective methods for quantifying key neurotransmitters like L-Glutamic acid and γ-Aminobutyric acid (GABA) in brain tissue. nih.gov The technique's high separation efficiency and the availability of extensive spectral libraries make it an invaluable tool for untargeted metabolomics, allowing researchers to identify disruptions in metabolic pathways, such as glutamate metabolism, in response to various stimuli or disease states. nih.govyoutube.com
| Step | Description | Reference |
|---|---|---|
| 1. Derivatization | Two-step: Methoximation followed by Silylation (e.g., with MSTFA) | thermofisher.com |
| 2. Separation | Gas Chromatography on a capillary column (e.g., DB-5ms) | nih.gov |
| 3. Ionization | Electron Ionization (EI) for reproducible fragmentation | thermofisher.com |
| 4. Detection | Mass Spectrometry (Scan or Selected Ion Monitoring - SIM mode) | nih.govnih.gov |
| 5. Analysis | Quantification and identification via spectral libraries (e.g., NIST) | nih.govthermofisher.com |
Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) for Enantiomeric Separation and Quantification
The analysis of Dimethyl DL-Glutamate Hydrochloride presents a unique challenge due to its nature as a racemic mixture, containing equal amounts of two enantiomers: Dimethyl D-Glutamate and Dimethyl L-Glutamate. These stereoisomers possess identical physical and chemical properties in an achiral environment, making their separation and individual quantification impossible with standard chromatographic techniques. Chiral Liquid Chromatography coupled with Mass Spectrometry (Chiral LC-MS) emerges as a powerful and essential technique to resolve, identify, and accurately quantify these individual enantiomers. nih.govjapsonline.com
The core principle of chiral LC lies in the use of a Chiral Stationary Phase (CSP) within the chromatography column. nih.govuiowa.edu These specialized phases create a chiral environment where the transient diastereomeric complexes formed between the individual enantiomers and the CSP have different stability, leading to different retention times and thus, separation. For amino acid derivatives like Dimethyl Glutamate, common CSPs include those based on macrocyclic glycopeptides (e.g., teicoplanin, vancomycin) or polysaccharide derivatives. nih.govnih.gov
The separation process involves pumping a mobile phase, typically a mixture of an organic solvent like methanol (B129727) and an aqueous buffer, through the chiral column at a constant flow rate. japsonline.com As the sample travels through the column, the D- and L-enantiomers interact differently with the CSP, causing one to elute before the other.
Following separation, the eluent is introduced into a mass spectrometer, commonly using an electrospray ionization (ESI) source which is well-suited for polar molecules. nih.govjapsonline.com Tandem mass spectrometry (MS/MS) is frequently employed for its high selectivity and sensitivity. japsonline.comnih.gov In this mode, a specific parent ion corresponding to the protonated Dimethyl Glutamate molecule is selected, fragmented, and a specific product ion is monitored for quantification. This ensures that the signal is unequivocally from the analyte of interest, free from matrix interferences. The combination of chiral separation by LC and specific detection by MS/MS provides a robust method for the simultaneous separation and quantification of the D- and L-enantiomers of Dimethyl Glutamate in a single analysis. nih.gov
Table 1: Representative Parameters for Chiral LC-MS/MS Method
This table illustrates typical experimental conditions for the enantiomeric separation of a chiral compound like Dimethyl Glutamate.
| Parameter | Value / Description | Source |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Chiral Stationary Phase | Teicoplanin-based (e.g., Chiral-T) or Vancomycin-based (e.g., Chiral-V) | nih.gov |
| Column Dimensions | 100 mm x 4.6 mm, 3 µm particle size | japsonline.com |
| Mobile Phase | Isocratic mixture of Methanol and 10 mM Ammonium Acetate (95:5, v/v) | japsonline.com |
| Flow Rate | 0.5 mL/min | japsonline.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | japsonline.com |
| Retention Time (t_R) | Enantiomer 1 (e.g., D-form): ~3.6 min; Enantiomer 2 (e.g., L-form): ~4.5 min | nih.gov |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | nih.gov |
Isotopic Dilution Approaches for Precise Quantification of Dimethyl DL-Glutamate Hydrochloride
For applications demanding the highest level of accuracy and precision in the quantification of total Dimethyl Glutamate (the sum of both enantiomers), Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive or "gold standard" method. nih.govrsc.org IDMS is a primary ratio method recognized by the International System of Units (SI) for its ability to yield highly accurate and traceable results by effectively minimizing biases from sample matrix effects and extraction inconsistencies. nih.govrsc.org
The fundamental principle of IDMS involves the use of a stable isotope-labeled analogue of the analyte as an internal standard. In the case of Dimethyl DL-Glutamate Hydrochloride, this would be a version of the molecule enriched with heavy isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), for example, Dimethyl DL-Glutamate-¹³C₅,¹⁵N. A precisely known quantity of this isotopically labeled standard is added (spiked) into the sample prior to any processing or extraction steps. nih.gov
This labeled standard is chemically identical to the natural (or "light") analyte and therefore exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. elsevierpure.com Any loss of analyte during these steps will be accompanied by a proportional loss of the labeled standard.
During mass spectrometry analysis, the instrument distinguishes between the native analyte and the heavy-isotope labeled standard based on their mass-to-charge (m/z) ratio. The concentration of the native analyte in the original sample is then calculated from the measured ratio of the signal from the native analyte to that of the isotopically labeled standard. nih.govelsevierpure.com Because the quantification is based on this ratio, variations in sample recovery or instrument response are effectively cancelled out, leading to exceptional accuracy and precision. elsevierpure.com This approach has been successfully applied to the quantification of amino acids and related compounds in complex matrices. nih.govnih.gov
Table 2: Typical Performance Characteristics of an Isotope Dilution Mass Spectrometry (IDMS) Method
This table presents common validation metrics for an IDMS quantification method, based on published data for similar analytes.
| Performance Metric | Typical Value | Description | Source |
| Precision (RSD) | < 2% - 5% | The relative standard deviation of replicate measurements, indicating high reproducibility. | nih.govelsevierpure.com |
| Accuracy (Recovery) | 90% - 107% | The closeness of the measured value to the true value, demonstrating minimal systematic error. | elsevierpure.com |
| Limit of Quantification (LOQ) | < 1 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. | nih.gov |
| Traceability | SI Traceable | Results can be traced to the International System of Units (SI), ensuring global comparability. | nih.gov |
Biological and Biochemical Research Paradigms of Dimethyl Dl Glutamate Hydrochloride
Role in Pancreatic Beta-Cell Function and Insulin (B600854) Secretion Regulation
Dimethyl DL-glutamate hydrochloride, a cell-permeable derivative of glutamic acid, has been a significant subject of research for its role in modulating pancreatic beta-cell function and insulin secretion. caymanchem.comaobious.combioscience.co.uk Once inside the cell, it is converted to glutamate (B1630785), which is a key signaling molecule in metabolic pathways. nih.govnih.gov
Research has consistently demonstrated that Dimethyl DL-glutamate enhances glucose-stimulated insulin secretion (GSIS) in isolated pancreatic islets. caymanchem.combioscience.co.uknih.govtargetmol.com Studies indicate that in the presence of glucose concentrations between 6.0 and 8.3 mM, Dimethyl DL-glutamate significantly boosts the release of insulin. apexbt.com This potentiation results in a leftward shift of the sigmoidal curve that describes the relationship between glucose concentration and insulin output, signifying an increased sensitivity of the beta-cells to glucose. apexbt.com The compound also augments insulin release stimulated by other secretagogues, such as L-leucine. apexbt.com Furthermore, the provision of cellular glutamate via Dimethyl DL-glutamate has been shown to fully restore the secretory response to glucose in islets where the glutamate dehydrogenase enzyme is absent, highlighting the essential role of glutamate in the full development of GSIS. researchgate.net
Table 1: Effect of Dimethyl DL-Glutamate on Insulin Secretion with Various Stimulants
| Stimulant | Concentration of Stimulant | Effect of Dimethyl DL-Glutamate (3.0-10.0 mM) |
|---|---|---|
| D-Glucose | 6.0-8.3 mM | Enhanced insulin release |
| L-Leucine | 1.0-10.0 mM | Enhanced insulin release |
| 2-amino-bicyclo(2,2,1)heptane-2-carboxylic acid | 5.0-10.0 mM | Enhanced insulin release |
This table is based on findings reported in in-vitro studies. apexbt.com
Dimethyl DL-glutamate has been identified as a potentiator of the insulinotropic actions of glucagon-like peptide 1 (GLP-1). caymanchem.combioscience.co.uk In studies involving animal models, the administration of Dimethyl DL-glutamate provoked a rapid and sustained increase in plasma insulin levels and significantly augmented the insulin release caused by GLP-1. nih.gov This synergistic effect suggests that Dimethyl DL-glutamate is a suitable tool for enhancing the B-cell secretory response to GLP-1, which is a critical incretin hormone in glucose homeostasis. nih.govnih.gov Research in animal models of type 2 diabetes further supports that the compound can potentiate and prolong the insulin-releasing action of GLP-1. caymanchem.comaobious.com
The insulinotropic action of glutamate, the intracellular product of Dimethyl DL-glutamate, is linked to its interaction with ATP-sensitive potassium (KATP) channels in pancreatic beta-cells. medchemexpress.com Dimethyl L-glutamate has been shown to suppress KATP channel activities. medchemexpress.com The closure of these channels leads to membrane depolarization, which in turn opens voltage-dependent calcium channels, allowing an influx of Ca2+ that triggers the exocytosis of insulin granules. nih.gov In studies using islets exposed to L-leucine, the insulin-releasing action of Dimethyl DL-glutamate was associated with an initial decrease followed by a later increase in 86Rb outflow, a marker for KATP channel activity. apexbt.com
The transport of glutamate into the mitochondria is a critical step for its metabolic effects, and this process is mediated by mitochondrial glutamate carriers, such as GC1 (also known as SLC25A22). caymanchem.comfrontiersin.org These carriers facilitate the transport of glutamate across the inner mitochondrial membrane. frontiersin.orgnih.gov Once inside the mitochondrial matrix, glutamate can be converted to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP. frontiersin.orgnih.gov Research has identified the mitochondrial glutamate carrier GC1 as a key player in the control of glucose-stimulated insulin secretion. caymanchem.comfrontiersin.org By providing a source of intracellular glutamate, Dimethyl DL-glutamate's effects on insulin secretion are therefore dependent on the function of these mitochondrial carriers to shuttle the glutamate into the mitochondria for metabolism.
Investigations into Cellular Permeability and Intracellular Dynamics of Dimethyl DL-Glutamate
Dimethyl DL-glutamate is frequently described as a cell-permeant or membrane-permeable analog of glutamate. caymanchem.comnih.govmedchemexpress.com This characteristic is crucial to its biological activity, as it allows the compound to bypass the relatively impermeable cell membrane to glutamate and effectively increase intracellular glutamate concentrations. nih.gov Upon entering the cell, the ester groups of Dimethyl DL-glutamate are hydrolyzed by intracellular esterases, releasing glutamate and methanol (B129727). nih.govnih.gov This intracellular conversion is fundamental to its mechanism of action, as it is the resulting glutamate that acts as a metabolic and signaling molecule within the pancreatic beta-cell. nih.gov The compound's solubility in various solvents facilitates its use in experimental settings. caymanchem.com
Table 2: Solubility of Dimethyl DL-Glutamate Hydrochloride
| Solvent | Approximate Solubility |
|---|---|
| Dimethyl formamide (DMF) | 15 mg/mL |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Data represents specifications for laboratory use. caymanchem.com
Studies on Myeloid Cell Cytotoxicity and Specific Metabolic Pathways Modulated by Dimethyl DL-Glutamate Hydrochloride
Dimethyl DL-Glutamate Hydrochloride, a cell-permeant derivative of glutamic acid, has been identified as a compound with cytotoxic potential against myeloid cells. Research indicates that the toxicity of amino acid methyl esters, including glutamate dimethyl ester, is not due to the compound itself but is contingent upon distinct intracellular metabolic pathways. This suggests that the compound must be processed within the cell to exert its cytotoxic effects.
The mechanism of cytotoxicity is believed to involve enzymatic hydrolysis of the ester groups within the cell. This process releases glutamate and methanol. The subsequent increase in intracellular glutamate concentration can disrupt cellular homeostasis. Myeloid lineage tumor cells, such as those of the U937 and HL-60 lines, are susceptible to such metabolic disruptions. The cytotoxicity is more complex than that induced by some other amino acid esters and involves multi-step enzyme reactions within the cell. The specific enzymes responsible for this metabolic conversion and the precise nature of the toxic cascade are key areas of ongoing research.
The modulation of specific metabolic pathways is central to the compound's activity. As a derivative of glutamate, Dimethyl DL-Glutamate Hydrochloride directly influences the intracellular pool of this critical amino acid. Once the ester is hydrolyzed, the liberated glutamate can enter several metabolic routes. A primary pathway is its conversion to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle, which is crucial for cellular energy production. wikipedia.orgnih.gov This conversion is catalyzed by the mitochondrial enzyme glutamate dehydrogenase (GDH). nih.govwikipedia.org By supplying substrate for the TCA cycle, the compound can alter cellular respiration and energy metabolism.
| Cell Type | Observed Effect | Postulated Mechanism |
|---|---|---|
| Human Monocytes | Cytotoxicity | Intracellular enzymatic hydrolysis leading to metabolic disruption. |
| Myeloid Tumor Cell Lines (e.g., U937, HL-60) | Induction of cell death | Metabolically-dependent toxicity following intracellular processing of the glutamate ester. |
Implications in Broader Amino Acid Metabolism and Cellular Processes
The ability of Dimethyl DL-Glutamate Hydrochloride to permeate cell membranes and increase intracellular glutamate levels has significant implications for broader amino acid metabolism and various cellular processes. Glutamate is a central hub in cellular metabolism, connecting pathways of nitrogen and carbon metabolism. wikipedia.orgnih.gov
One of the most critical roles of glutamate is in transamination reactions. wikipedia.orgnih.gov These reactions, catalyzed by aminotransferases, involve the transfer of an amino group from glutamate to an α-keto acid, forming a new amino acid and α-ketoglutarate. wikipedia.org This process allows for the de novo synthesis of non-essential amino acids, such as alanine (B10760859), aspartate, and serine. nih.gov By providing an intracellular source of glutamate, Dimethyl DL-Glutamate Hydrochloride can fuel these synthetic pathways, thereby influencing the cellular pool of various amino acids and supporting processes like protein synthesis.
Furthermore, glutamate is a direct precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). nih.gov Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine, and it plays a vital role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS). nih.govresearchgate.net An increased availability of intracellular glutamate could potentially enhance the cell's capacity for glutathione synthesis, thereby modulating its redox homeostasis and response to oxidative stress.
The compound's influence extends to neurotransmitter synthesis as well. In specific cell types, particularly neurons, glutamate serves as the direct precursor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org This conversion is catalyzed by the enzyme glutamate decarboxylase. While this is most relevant in neuroscience, it highlights the diverse functional roles of the glutamate pool that can be influenced by administering a cell-permeable precursor.
| Metabolic Pathway | Key Enzyme(s) | Role of Glutamate | Potential Implication of Increased Intracellular Glutamate |
|---|---|---|---|
| Tricarboxylic Acid (TCA) Cycle | Glutamate Dehydrogenase (GDH) | Anaplerotic substrate (converted to α-ketoglutarate) | Modulation of cellular energy production. nih.govwikipedia.org |
| Amino Acid Synthesis | Aminotransferases (Transaminases) | Amino group donor | Altered biosynthesis of non-essential amino acids (e.g., alanine, aspartate). wikipedia.orgnih.gov |
| Glutathione (GSH) Synthesis | Glutamate-cysteine ligase | Direct precursor | Enhanced antioxidant capacity and redox homeostasis. nih.gov |
| Nitrogen Metabolism | Glutamate Dehydrogenase, Aminotransferases | Acceptor and donor of ammonia (B1221849)/amino groups | Central role in managing cellular nitrogen balance. wikipedia.orgwikipedia.org |
| Neurotransmitter Synthesis | Glutamate Decarboxylase | Precursor to GABA | Modulation of inhibitory neurotransmission in relevant cell types. wikipedia.org |
Pharmacological and Therapeutic Research Investigations Involving Dimethyl Dl Glutamate Hydrochloride
Dimethyl DL-Glutamate Hydrochloride as a Research Tool in Animal Models of Diabetes
Dimethyl DL-glutamate hydrochloride, a cell-permeant derivative of glutamic acid, has emerged as a valuable tool in the study of diabetes, particularly in understanding the mechanisms of insulin (B600854) secretion. caymanchem.com Its ability to penetrate cell membranes allows researchers to investigate the intracellular actions of glutamate (B1630785) in pancreatic β-cells. caymanchem.com
In animal models of diabetes, Dimethyl DL-glutamate has been shown to enhance glucose-stimulated insulin release. caymanchem.com This effect is crucial for understanding how β-cells respond to glucose and for exploring potential therapeutic strategies to improve insulin secretion in diabetic states. Furthermore, research has demonstrated that this compound can potentiate the insulin-releasing effects of other substances. For instance, it has been found to enhance the insulinotropic action of glyburide (B1671678) and glucagon-like peptide 1 (GLP-1), a key hormone in glucose homeostasis. caymanchem.comaobious.com
Studies using animal models of type 2 diabetes have highlighted the potential of Dimethyl L-glutamate, a component of the DL-racemic mixture, to prolong and strengthen the insulinotropic action of GLP-1. aobious.com This potentiation is significant as it suggests a pathway to improve the efficacy of GLP-1-based therapies. The compound's mechanism is linked to its role in cellular metabolic pathways, where it can influence the activity of enzymes and transport processes involved in insulin secretion. chemimpex.commedchemexpress.com
The utility of Dimethyl DL-glutamate hydrochloride in this field is underscored by its use in delineating the intricate glutamate pathways and secretory responses within pancreatic islets. caymanchem.com By observing the effects of this compound, scientists can gain insights into the function of key players like the mitochondrial glutamate carrier and glutamate dehydrogenase in glucose-stimulated insulin secretion. caymanchem.com
Table 1: Investigational Use of Dimethyl DL-Glutamate Hydrochloride in Diabetes Research
| Research Area | Key Finding | Reference |
|---|---|---|
| Insulin Secretion | Enhances glucose-stimulated insulin release in isolated islets and animal models. | caymanchem.com |
| Potentiation of other agents | Potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1 (GLP-1). | caymanchem.comaobious.com |
| Glutamate Pathway Analysis | Used as a cell-permeable form of glutamate to study its action in β-cells. | caymanchem.com |
| Type 2 Diabetes Models | Prolongs and potentiates the insulinotropic action of GLP-1. | aobious.com |
Exploration of Dimethyl DL-Glutamate Hydrochloride Derivatives in Pharmaceutical Development
Dimethyl DL-glutamate hydrochloride and its derivatives serve as important intermediates and building blocks in the synthesis of a variety of pharmaceutical compounds. chemimpex.com Their unique chemical structure, which allows for enhanced solubility and bioavailability, makes them attractive candidates for the development of new drugs, particularly those targeting neurological disorders. chemimpex.com
The synthesis of L-glutamic acid derivatives, including the dimethyl ester hydrochloride form, is a key area of research in the development of new medicines. google.com Methodologies have been developed to produce these derivatives with high yield and quality, providing a stable supply of raw materials for pharmaceutical research and development. google.com These derivatives are often utilized in peptide synthesis, a fundamental process in the creation of many therapeutic agents. chemimpex.commedchemexpress.com
The versatility of these compounds extends to their use in biochemical studies aimed at understanding metabolic pathways and enzyme activity. chemimpex.com By serving as precursors or probes, they help researchers to elucidate complex cellular processes, which is a critical step in identifying new drug targets. chemimpex.com
Comparative Studies with Related Glutamate Esters and Their Biological Activities
Analysis of Glutamic Acid Decarboxylase Inhibition by Analogues (e.g., Diethyl L-Glutamate Hydrochloride)
Glutamic acid decarboxylase (GAD) is a crucial enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. nih.gov The inhibition of GAD can lead to a reduction in GABA levels, which is associated with increased neuronal excitability and conditions like epilepsy. nih.govnih.gov
While direct studies on the GAD-inhibitory activity of Diethyl L-glutamate hydrochloride are not extensively detailed in the provided results, the investigation of GAD inhibitors is a significant area of neurological research. nih.gov For instance, compounds like ethyl ketopentenoate (EKP) are used to inhibit GAD and induce seizures in research models, highlighting the importance of GAD activity in maintaining neural network stability. nih.gov Diethyl L-glutamate hydrochloride, as a derivative of L-glutamic acid, is utilized in the synthesis of various compounds, including oligo(γ-ethyl L-glutamate) and L-glutamic acid-based dendritic compounds. chemicalbook.comsigmaaldrich.com The study of such derivatives contributes to the broader understanding of how modifications to the glutamate structure can influence biological activity, which could indirectly inform the design of GAD modulators.
Impact on Locomotor Activity and Neuronal Viability in Experimental Models
The impact of glutamate and its esters on neuronal activity and viability is a complex area of study. Excessive glutamate can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. researchgate.netnih.gov However, glutamate can also act as a survival factor for neurons under certain conditions. nih.gov
Experimental models are used to investigate how different glutamate derivatives affect neuronal health and function. For instance, studies on locomotor activity can reveal the excitatory or inhibitory effects of a compound on the central nervous system. researchgate.net Research on neuronal viability in cell culture models helps to determine if a compound is neuroprotective or neurotoxic. researchgate.netnih.gov
While specific comparative data on the locomotor and neuronal viability effects of Dimethyl DL-Glutamate Hydrochloride versus its diethyl analogue is not detailed in the search results, the general principles of glutamate neurochemistry suggest that such esters, by virtue of being cell-permeant, can modulate neuronal activity. Their effects would depend on their interaction with glutamate receptors and transporters, as well as their metabolic fate within the neurons. nih.gov For example, the SH-SY5Y neuroblastoma cell line is a common in vitro model used to study the effects of various compounds on neuronal excitability and viability, often by measuring changes in intracellular calcium levels. mdpi.commdpi.com
Table 2: Comparative Aspects of Glutamate Esters
| Feature | Dimethyl DL-Glutamate Hydrochloride | Diethyl L-Glutamate Hydrochloride |
|---|---|---|
| Primary Research Use | Diabetes research (insulin secretion), pharmaceutical intermediate. caymanchem.comchemimpex.com | Intermediate in chemical synthesis (e.g., peptides, dendritic compounds). chemicalbook.comsigmaaldrich.com |
| Reported Biological Action | Enhances glucose-stimulated insulin release. caymanchem.com | Used to synthesize oligo(γ-ethyl L-glutamate) and other derivatives. chemicalbook.comsigmaaldrich.com |
| GAD Inhibition Studies | Not a primary focus in the provided results. | Not directly shown to inhibit GAD, but related GAD inhibitors are studied for epilepsy models. nih.gov |
| Neuronal Activity Studies | Can act as a glutamate antagonist in neurosignaling. caymanchem.com | General area of glutamate ester research, but specific comparative data is not provided. |
Neurobiological and Neurochemical Research on Dimethyl Dl Glutamate Hydrochloride
Dimethyl DL-Glutamate Hydrochloride in Glutamate-Mediated Neurosignaling
The dual potential of Dimethyl DL-Glutamate Hydrochloride to both oppose and mimic the effects of natural glutamate (B1630785) has made it a compound of interest in dissecting the complex signaling pathways governed by glutamate.
Antagonistic Effects on Glutamate Neurotransmitter Pathways
Research has indicated that Dimethyl DL-Glutamate Hydrochloride can function as an antagonist in glutamate-mediated neurosignaling. caymanchem.com In this capacity, it is thought to bind to glutamate receptors without eliciting the conformational change necessary for receptor activation, thereby blocking the binding of the endogenous neurotransmitter, glutamate. This inhibitory action can be observed in studies of neuronal activity. For instance, early research on glutamate antagonists in the rat hippocampus demonstrated that compounds structurally related to glutamate could suppress the excitatory effects of glutamate. caymanchem.com While some related glutamate esters have shown weak or complex effects, the potential for antagonism makes Dimethyl DL-Glutamate Hydrochloride a useful probe for studying the consequences of blocking specific glutamate pathways, which is relevant to conditions characterized by excessive excitatory signaling. nih.govmanchester.ac.uk
Mimicry of Natural Glutamate Action and Insights into Neurological Processes
Conversely, Dimethyl DL-Glutamate Hydrochloride is widely recognized and utilized as a cell-permeable form of glutamate. caymanchem.comapexbt.com This characteristic allows it to bypass the cell membrane and act as an intracellular source of glutamate, effectively mimicking the presence of natural glutamate within the cell. This is particularly useful for studying the metabolic roles of glutamate, distinct from its role as an extracellular neurotransmitter. By introducing a controlled amount of glutamate into cells, researchers can investigate its downstream effects on cellular processes like energy metabolism and protein synthesis, which are fundamental to neuronal function and health. embopress.org This mimicry provides valuable insights into how neurons and glial cells manage glutamate metabolism, a process critical for maintaining neurological homeostasis.
Role in Neurodegenerative Disease Research
The pathological hallmark of many neurodegenerative diseases involves the concept of excitotoxicity, where excessive glutamate stimulation leads to neuronal death. nih.govmdpi.comnih.gov Compounds that modulate the glutamate system are therefore central to research in this area.
Investigations into Aberrant Glutamate Accumulation and Associated Neurotoxicity
A primary focus of neurodegenerative disease research is understanding the mechanisms behind aberrant glutamate accumulation in the synapse and the resulting neurotoxicity. nih.govnih.govfrontiersin.org The failure of glutamate transporters, often located on glial cells, can lead to elevated extracellular glutamate levels, causing over-activation of glutamate receptors, calcium influx, and subsequent cell death pathways. mdpi.comnih.gov While direct studies using Dimethyl DL-Glutamate Hydrochloride to model this in specific neurodegenerative diseases are not prominent, its function as a glutamate modulator makes it a relevant tool. As a potential antagonist, it could be used in research models to explore the protective effects of blocking glutamate receptors against excitotoxic insults. caymanchem.com As a cell-permeable glutamate source, it can be used to study how neurons and glia internally respond to a glutamate load, providing insights into the metabolic stress associated with high glutamate conditions. apexbt.com
Studies on Glutamate-Glutamine Cycle Disturbances and Their Impact on Cognitive Function
The glutamate-glutamine cycle is a critical process involving both neurons and astrocytes, ensuring the replenishment of neurotransmitter glutamate and the detoxification of ammonia (B1221849). nih.govnih.gov Astrocytes take up synaptic glutamate, convert it to glutamine, and shuttle it back to neurons, where it is converted back to glutamate. youtube.com Disruptions in this cycle are implicated in the cognitive decline seen in conditions like Alzheimer's disease, where deficient astrocyte metabolism can impair glutamine synthesis and, consequently, neurotransmitter homeostasis. nih.govsdu.dk Research in diabetic mice with cognitive decline has also pointed to disturbances in the glutamate-glutamine cycle in the hippocampus. springermedizin.de Dimethyl DL-Glutamate Hydrochloride, by providing an alternative source of intracellular glutamate, can be employed in experimental models to probe the resilience and capacity of this cycle and to understand how neuronal and astrocytic cells adapt to metabolic challenges that affect glutamate and glutamine levels.
Research into Mechanisms of Excitatory Neurotransmission
Understanding the fundamental mechanisms of how excitatory signals are transmitted, modulated, and terminated is a core goal of neuroscience. Excitatory neurotransmission is primarily mediated by glutamate binding to ionotropic receptors (NMDA, AMPA, and kainate) and metabotropic receptors. nih.govtocris.comselleckchem.com The precise control of glutamate in the synapse is crucial for normal brain function, from learning and memory to sensory perception. nih.govmdpi.com
Dimethyl DL-Glutamate Hydrochloride serves as a versatile pharmacological tool in this research. Its potential antagonistic properties allow investigators to selectively block glutamate signaling to study the role of specific receptor subtypes in synaptic transmission and plasticity. caymanchem.com Furthermore, its ability to act as a cell-permeable glutamate source enables the study of presynaptic mechanisms, such as neurotransmitter loading into vesicles, and the metabolic pathways that support the high energy demands of sustained excitatory signaling. apexbt.comembopress.org By either inhibiting or mimicking aspects of glutamate's action, the compound helps researchers dissect the intricate steps involved in the complex process of excitatory neurotransmission.
Interactive Data Tables
Table 1: Investigated Effects of Glutamate Analogs in Neurochemical Studies Users can sort and filter the data by Compound, Receptor Target, Observed Effect, and Study Focus.
| Compound | Receptor Target(s) | Observed Effect | Primary Research Focus | Reference |
| Dimethyl DL-Glutamate HCl | Glutamate Receptors | Antagonism of neurosignaling | Glutamate pathway modulation | caymanchem.com |
| L-Glutamate Diethyl Ester (GDEE) | AMPA, Kainate, NMDA, Quisqualate | No effect on AMPA/Kainate/NMDA; Potentiation or depression of Quisqualate response | Antagonism at excitatory amino acid receptors | nih.gov |
| Glutarate Dimethyl Ester (GlrDME) | Kainate, Quisqualate | Antagonism | Antagonism at excitatory amino acid receptors | nih.govmanchester.ac.uk |
| N-Methyl-D-aspartate (NMDA) | NMDA Receptor | Agonism | Selective receptor activation, excitotoxicity | sigmaaldrich.com |
| Quisqualic Acid | AMPA Receptors | Agonism | Selective receptor activation, neurotoxicity | sigmaaldrich.com |
Table 2: Key Concepts in Glutamate-Related Neuropathology Users can explore the relationship between different pathological concepts and the molecules involved.
| Concept | Description | Key Molecules/Pathways Involved | Associated Conditions | References |
| Excitotoxicity | Neuronal damage and death caused by excessive stimulation of excitatory amino acid receptors. | Glutamate, NMDA Receptors, Calcium (Ca2+) | Stroke, Epilepsy, Neurodegenerative Diseases | nih.govmdpi.comfrontiersin.org |
| Glutamate Accumulation | Pathological increase of glutamate in the synaptic cleft, often due to impaired uptake. | Glutamate, Excitatory Amino Acid Transporters (EAATs) | Alzheimer's Disease, ALS | nih.govnih.gov |
| Glutamate-Glutamine Cycle Disruption | Impaired recycling of glutamate between astrocytes and neurons, affecting neurotransmitter supply and ammonia detoxification. | Glutamate, Glutamine, Glutamine Synthetase, Astrocytes | Alzheimer's Disease, Diabetes-Associated Cognitive Decline | nih.govsdu.dkspringermedizin.de |
Enzymatic and Metabolic Pathway Studies of Dimethyl Dl Glutamate Hydrochloride
Impact on Glutamate (B1630785) Dehydrogenase (GDH) Activity and Isoform Regulation
Glutamate dehydrogenase (GDH) is a critical enzyme that connects carbon and nitrogen metabolism by catalyzing the reversible oxidative deamination of L-glutamate into α-ketoglutarate and ammonia (B1221849). nih.govnih.gov This reaction is fundamental for both catabolic and anabolic processes within the cell. nih.gov As a cell-permeable glutamate precursor, Dimethyl DL-Glutamate Hydrochloride is utilized in research to probe GDH activity and its regulation. nih.gov Studies have shown that providing dimethyl glutamate can restore metabolic processes that are dependent on GDH activity. nih.gov For instance, in pancreatic β-cells where GDH has been knocked out, the secretory response to glucose can be fully restored by the provision of dimethyl glutamate, demonstrating that permissive levels of glutamate are essential for these cellular functions and that GDH plays an indispensable role in generating this glutamate. nih.gov
The activity of mammalian GDH is complex and highly regulated by a variety of allosteric effectors. nih.govnih.gov This regulation allows the enzyme's function to be finely tuned to the metabolic state of the cell. Key allosteric regulators include ADP, which acts as an activator, and GTP, which is a potent inhibitor. nih.gov The loss of GTP inhibition, for example, can lead to hyperinsulinism/hyperammonemia syndrome, highlighting the importance of this regulation in maintaining homeostasis. nih.gov
| Effector | Effect on GDH Activity | Biological Context |
| ADP | Activation | Signals low energy state, promoting glutamate catabolism for energy production. nih.gov |
| GTP | Inhibition | Signals high energy state, preventing excessive glutamate flux when energy is plentiful. nih.govnih.gov |
| L-Leucine | Activation | An important regulator in certain tissues, contributing to insulin (B600854) secretion. nih.govwikipedia.org |
| NADH | Inhibition | Feedback mechanism to reduce glutamate oxidation when catabolic reductive potentials are high. nih.gov |
| Palmitoyl-CoA | Inhibition | Links fatty acid metabolism to GDH regulation. nih.gov |
| Sirtuin 4 (SIRT4) | Inhibition (via ADP-ribosylation) | A key regulator in insulin-producing β-cells, controlling amino acid metabolism. nih.govwikipedia.org |
While GDH is primarily known as a mitochondrial enzyme, its presence and activity have also been detected in other cellular compartments, including the nucleus. nih.govnih.gov Research has focused on understanding the structural and functional differences between these GDH forms. Studies comparing bovine liver mitochondrial and nuclear GDH have revealed distinct structural characteristics. nih.govnih.gov
Interplay with Amino Acid Biosynthesis and Catabolism Pathways
Glutamate is a central hub in cellular metabolism, acting as a key intermediate that links various metabolic pathways. researchgate.net It serves as both a precursor and a product in numerous reactions essential for the biosynthesis and catabolism of other amino acids. nih.gov Dimethyl DL-Glutamate Hydrochloride, as a glutamic acid derivative, is used in biochemical studies to explore these intricate metabolic networks. medchemexpress.comtcichemicals.com
By providing a direct intracellular source of glutamate, the compound facilitates research into pathways such as:
Transamination Reactions: Glutamate is a primary amino group donor in reactions catalyzed by aminotransferases, leading to the synthesis of non-essential amino acids like alanine (B10760859) and aspartate. youtube.com
Glutamine Synthesis: Glutamate is the direct precursor for glutamine, a reaction catalyzed by glutamine synthetase. Glutamine is crucial for nitrogen transport and the synthesis of nucleotides and other amino acids. researchgate.net
Proline and Arginine Biosynthesis: The carbon skeleton of glutamate is used in the synthesis pathways for proline and arginine. nih.gov
Catabolic Pathways: In catabolism, GDH converts glutamate to α-ketoglutarate, which can then enter the Krebs cycle for energy production. nih.govnih.gov This process is a major route for the deamination of amino acids. youtube.com
The use of Dimethyl DL-Glutamate Hydrochloride allows researchers to trace the fate of glutamate carbon and nitrogen through these interconnected anabolic and catabolic routes. chemimpex.com
Research on Glucose Transport, Phosphorylation, and Subsequent Metabolic Fates
The metabolism of glutamate is tightly coupled with glucose metabolism, particularly in secretory cells like pancreatic β-cells. caymanchem.commedchemexpress.com Dimethyl L-glutamate, a membrane-permeable analog of glutamate, is explicitly used in research focusing on diabetes, glucose transport, and phosphorylation. medchemexpress.com Studies have demonstrated that this compound can enhance insulin release in response to glucose. caymanchem.com
This effect is linked to glutamate's role in the amplifying pathway of glucose-stimulated insulin secretion. nih.gov Research using β-cells with a specific knockout of GDH found that while the initial triggering of insulin secretion by glucose was intact, the sustained, amplified response was deficient. nih.gov The addition of dimethyl glutamate to these GDH-deficient cells restored the full secretory response to glucose. nih.gov This finding indicates that a sufficient intracellular level of glutamate, which is normally supplied by GDH activity fueled by glucose metabolism, is required for the full development of glucose-stimulated insulin secretion. nih.gov Therefore, Dimethyl DL-Glutamate Hydrochloride is a critical tool for dissecting the downstream metabolic events that link glucose transport and phosphorylation to cellular secretory responses. medchemexpress.com
| Study Focus | Cell/System Model | Key Finding with Dimethyl Glutamate | Reference |
| Insulin Secretion | Pancreatic islets from GDH knockout mice (βGlud1−/−) | Restored the full glucose-stimulated insulin secretion that was absent due to GDH deletion. | nih.gov |
| Insulinotropic Action | Isolated islets and animal models of diabetes | Enhances insulin release in response to glucose. | caymanchem.com |
| KATP Channel Activity | MIN6 beta cells | The insulinotropic action of glutamate is dependent on the inhibition of ATP-sensitive potassium channels. | medchemexpress.com |
| GLP-1 Action | Type 2 diabetes animal model | Potentiates and prolongs the insulinotropic action of glucagon-like peptide 1 (GLP-1). | caymanchem.com |
Precursor Role in Gamma-Aminobutyric Acid (GABA) Synthesis Studies
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synthesis is directly dependent on glutamate. nih.govnih.gov The conversion of glutamate to GABA is catalyzed by the enzyme glutamate decarboxylase (GAD). nih.gov In neuroscience research, understanding the dynamics of GABA synthesis is crucial, and precursor-loading studies are a common approach.
Dimethyl DL-Glutamate Hydrochloride is an ideal compound for such studies because its cell-permeant nature allows for the effective delivery of glutamate into cells, thereby serving as a direct precursor for GABA synthesis. chemimpex.comtcichemicals.com Research has established that glutamine often serves as the initial precursor, which is then converted to glutamate, making the glutamate pool a critical regulatory point for GABA production. nih.gov Studies using isotopic labeling have confirmed that glutamine is a major source of the carbon used for the net synthesis of GABA in the neocortex. nih.gov By manipulating intracellular glutamate levels with Dimethyl DL-Glutamate Hydrochloride, researchers can investigate the regulation of GAD activity and the dynamics of the GABAergic neurotransmitter pool.
Computational and Theoretical Research on Dimethyl Dl Glutamate Hydrochloride
Quantum Chemistry Calculations for Molecular Insights
Quantum chemistry calculations are a cornerstone of modern chemical research, offering profound insights into the behavior of molecules by solving the Schrödinger equation, albeit in an approximate form for complex systems. youtube.com These ab initio methods are used to determine a molecule's electronic structure and energy, which in turn allows for the prediction of a wide range of properties. For a molecule such as Dimethyl DL-Glutamate Hydrochloride, these calculations can elucidate its optimized three-dimensional geometry, vibrational frequencies corresponding to infrared spectra, and the energies of its molecular orbitals. nih.gov
The primary goal of these calculations is to find the lowest energy conformation of the molecule, known as the ground state. From this optimized geometry, researchers can derive critical data:
Geometric Parameters: Theoretical values for bond lengths, bond angles, and dihedral angles can be calculated, offering a precise picture of the molecular structure.
Vibrational Analysis: Calculation of vibrational frequencies helps in interpreting experimental infrared and Raman spectra, as each frequency corresponds to a specific molecular motion (stretching, bending, etc.). nih.gov
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be estimated, providing insight into the molecule's stability and reactivity.
While specific quantum chemistry studies dedicated exclusively to Dimethyl DL-Glutamate Hydrochloride are not prevalent in publicly accessible literature, the methodologies are routinely applied to its constituent parts and related amino acids. acs.org For instance, calculations performed on glutamic acid, the parent amino acid, provide foundational data that can be extended to understand its ester derivatives. These computational approaches are invaluable for building a theoretical model of the molecule's intrinsic properties. acs.org
Density Functional Theory (DFT) Studies on Structural and Electronic Properties
Density Functional Theory (DFT) is a class of quantum mechanics computational methods used extensively to investigate the electronic structure of many-body systems, including atoms and molecules. youtube.commdpi.com It has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations are particularly well-suited for studying the structural and electronic properties of amino acid derivatives like Dimethyl DL-Glutamate Hydrochloride. nih.govaps.org
In a typical DFT study, the ground-state electronic energy of the molecule is determined from its electron density. This approach allows for the calculation of key descriptors that govern the molecule's behavior and reactivity. mdpi.com
Structural Properties: DFT is used to perform geometry optimization, which finds the arrangement of atoms that corresponds to the minimum energy. This provides highly accurate predictions of bond lengths, bond angles, and dihedral angles. For related amino acid systems, DFT calculations have shown excellent agreement with experimentally determined values. aps.org
Electronic Properties: DFT provides critical insights into how electrons are distributed within the molecule and their corresponding energy levels.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is fundamental for predicting how the molecule will interact with other chemical species, including biological receptors.
Atomic Charges: DFT calculations can assign partial charges to each atom in the molecule, quantifying the local electronic environment. This information is useful for understanding intermolecular interactions, such as hydrogen bonding. acs.org
Studies on various amino acids and their esters have successfully used DFT to elucidate these properties. nih.govelsevierpure.com For example, DFT has been employed to investigate the electronic characteristics of the 20 proteinogenic amino acids, calculating charges on key atoms and bond orders to understand the formation of peptide bonds. Similar approaches applied to Dimethyl DL-Glutamate Hydrochloride would yield a detailed understanding of its electronic character and reactivity profile.
The table below illustrates the type of electronic property data that can be generated for a molecule using DFT calculations, with values for the parent molecule, L-Glutamic Acid, provided for context as determined in theoretical studies.
| Parameter | Description | Illustrative Value (L-Glutamic Acid) |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| Energy Gap (ΔE) (eV) | Difference between LUMO and HOMO energies | 6.3 eV |
| Dipole Moment (Debye) | Measure of the net molecular polarity | 2.9 D |
Note: The values presented are illustrative and based on theoretical calculations for the parent amino acid, L-Glutamic Acid, to demonstrate the output of DFT studies. Actual values for Dimethyl DL-Glutamate Hydrochloride would require specific calculation.
Emerging Research Directions and Future Perspectives for Dimethyl Dl Glutamate Hydrochloride
Development of Advanced Methodologies for Dimethyl DL-Glutamate Hydrochloride Analysis and Characterization
The accurate analysis and characterization of Dimethyl DL-Glutamate Hydrochloride and its individual isomers are crucial for interpreting research findings. Progress in analytical chemistry has led to the development of sophisticated methods for its quantification and chiral separation.
High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are primary techniques for this purpose. nih.govgoogle.com A key challenge lies in the separation of the D- and L-isomers, which is critical as they can have different biological activities. nih.gov Advanced methodologies often employ chiral chromatography. For instance, methods using a chiral crown ether bonded silica (B1680970) gel as a stationary phase have been developed to separate the optical isomers of glutamate (B1630785) esters. google.com
Another approach involves pre-column derivatization. Reagents like 2,4-dinitro-1-fluorobenzene (DNFB) can be used to create derivatives that are highly stable and easily detectable by UV absorption. nih.gov This allows for rapid and reproducible quantification in complex biological samples. The optimization of these UHPLC methods, including the composition of the mobile phase and flow rate, has significantly reduced analysis times, making them suitable for high-throughput screening applications. nih.gov
Table 1: Methodologies for Glutamate Ester Analysis
| Analytical Technique | Key Features | Application | Reference |
|---|---|---|---|
| HPLC with Chiral Column | Uses a chiral stationary phase (e.g., chiral crown ether bonded silica gel) to separate enantiomers. | Separation and detection of optical isomers of glutamate esters. | google.com |
| UHPLC with Derivatization | Pre-column derivatization with agents like 2,4-dinitro-1-fluorobenzene (DNFB) followed by rapid separation on a phenyl-hexyl column. | High-throughput quantification of glutamate and related amino acids in biological extracts. | nih.gov |
Further Elucidation of Neurobiological Roles and Therapeutic Applications
While extracellular glutamate is a primary excitatory neurotransmitter, the functions of intracellular glutamate are more varied, involving multiple metabolic pathways. apexbt.comnih.govnih.gov Dimethyl DL-Glutamate Hydrochloride, as a cell-permeable glutamate derivative, is instrumental in exploring these intracellular roles. caymanchem.com
One significant area of research is its effect on insulin (B600854) secretion. Studies have shown that the compound enhances glucose-stimulated insulin release in isolated pancreatic islets and can potentiate the effects of other insulinotropic agents like glucagon-like peptide 1. caymanchem.comapexbt.com This action is linked to its role within the β-cell, where glutamate metabolism is a component of the insulin secretion pathway. chemsrc.comsigmaaldrich.com
In neuroscience, the compound's effects are complex. It has been reported to act as an antagonist of glutamate-mediated neurosignaling in some experimental models, such as in the rat hippocampus. caymanchem.comnih.gov This suggests a potential role in modulating glutamatergic over-activity. Furthermore, emerging research has drawn attention to the distinct roles of D-amino acids in the central nervous system. Elevated levels of D-glutamate have been associated with neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. nih.gov The ability to study the effects of delivering a racemic mixture like Dimethyl DL-Glutamate Hydrochloride could provide insights into the pathological mechanisms initiated by specific isomers. nih.gov Glutamate is fundamentally important for neuroplasticity, cognition, and learning, and tools that can modulate its intracellular pathways are vital for future research into these processes. nih.gov
Table 2: Investigated Biological Effects of Dimethyl DL-Glutamate Hydrochloride
| Research Area | Finding | Model System | Reference |
|---|---|---|---|
| Metabolism | Enhances glucose-stimulated insulin release. | Isolated rat pancreatic islets and animal models of diabetes. | caymanchem.com |
| Metabolism | Potentiates the insulinotropic action of glucagon-like peptide 1. | Animal model of type 2 diabetes. | apexbt.com |
| Neurobiology | Acts as an antagonist of glutamate-mediated neurosignaling. | Rat hippocampus. | caymanchem.comnih.gov |
| Cell Biology | Can be cytotoxic to myeloid cells through distinct metabolic pathways. | In vitro cell culture. | caymanchem.commedchemexpress.com |
Potential in Chemical Biology Research and Derivative Design
The structure of Dimethyl DL-Glutamate Hydrochloride makes it a versatile platform for chemical biology and medicinal chemistry. Its fundamental use is as a research tool to probe cellular processes involving glutamate. caymanchem.com By being cell-permeable, it allows researchers to bypass cell membrane transporters and directly study the downstream effects of increased intracellular glutamate concentrations. caymanchem.comchemsrc.com
Beyond its direct use, the compound serves as a precursor for the synthesis of more complex molecules. google.com For example, it is used in peptide synthesis and can be modified to create derivatives like N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe), a protected amino acid used in building peptide chains. google.comtcichemicals.com
Furthermore, the D-glutamic acid scaffold, present in the DL-racemic mixture, is a key component in the structure-based design of novel enzyme inhibitors. Research into combating bacterial drug resistance has targeted MurD ligase, an essential enzyme in peptidoglycan biosynthesis. nih.gov Scientists have designed and synthesized potent inhibitors of Escherichia coli MurD by using a D-glutamic acid core linked to other chemical scaffolds. This work has led to the development of inhibitors with low micromolar inhibitory concentrations (IC₅₀), representing some of the most potent D-Glu-based MurD inhibitors created to date. nih.gov This highlights the future potential of using Dimethyl DL-Glutamate Hydrochloride and its constituent isomers as starting points for developing new classes of therapeutic agents, including novel antibacterials. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 2,4-dinitro-1-fluorobenzene (DNFB) |
| 2-aminoadipic acid |
| Acetonitrile |
| D-glutamate |
| Dimethyl DL-Glutamate Hydrochloride |
| Dimethyl L-Glutamate Hydrochloride |
| Dimethyl D-glutamate hydrochloride |
| Escherichia coli |
| Glucagon-like peptide 1 |
| Glutamate |
| Glyburide (B1671678) (glibenclamide) |
| L-glutamic acid |
| L-leucine |
| Methanol (B129727) |
| N-tert-butyloxycarbonyl-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe) |
| Perchloric acid |
| Sodium hydroxide |
Q & A
Q. How should Dimethyl DL-Glutamate Hydrochloride be dissolved for biological experiments to minimize solvent interference?
Dimethyl DL-Glutamate Hydrochloride is soluble in organic solvents such as ethanol (5 mg/ml), DMSO (10 mg/ml), and DMF (15 mg/ml). For biological assays, dissolve the compound in an organic solvent first, then dilute in aqueous buffers (e.g., PBS pH 7.2, solubility ≈10 mg/ml) or isotonic saline to reduce residual solvent concentrations below physiologically relevant thresholds (<1% v/v). Direct dissolution in PBS is feasible but limited to short-term use (<24 hours) due to stability concerns .
Q. What safety precautions are critical when handling this compound?
The compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A). Use nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust. In case of skin contact, wash immediately with soap and water. For spills, decontaminate with ethanol followed by water .
Q. What are the optimal storage conditions to ensure long-term stability?
Store the crystalline solid at -20°C in a tightly sealed container protected from moisture. Under these conditions, the compound remains stable for ≥4 years. Avoid repeated freeze-thaw cycles of prepared solutions to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its cell-penetrating properties in β-cell models?
To assess cellular uptake, use fluorescence-tagged analogs or isotopic labeling (e.g., ¹⁴C) and measure intracellular accumulation via liquid scintillation counting or confocal microscopy. Compare results with non-esterified glutamate controls to confirm esterase-mediated hydrolysis. Note that cytotoxicity in myeloid cells (e.g., THP-1) may require parallel viability assays (e.g., MTT) to differentiate cell-type-specific effects .
Q. How to resolve contradictions in reported toxicity profiles across studies?
Discrepancies may arise from solvent residues (e.g., DMSO >0.5% can induce apoptosis) or variations in cell culture media (e.g., serum proteins may bind the compound). Standardize solvent concentrations (<0.1% v/v) and pre-equilibrate solutions in serum-free media for 1 hour before treatment. Include vehicle-only controls and validate findings using orthogonal methods (e.g., LC-MS for intracellular metabolite quantification) .
Q. What methodologies are recommended for analyzing its role in metabolic hormone secretion?
Use glucose-stimulated insulin secretion (GSIS) assays in pancreatic islets or INS-1 cells. Pre-incubate cells with 0.1–1 mM Dimethyl DL-Glutamate Hydrochloride for 30 minutes, then measure insulin via ELISA. For glucagon-like peptide-1 (GLP-1) potentiation, employ intestinal L-cell models (e.g., GLUTag cells) and cAMP/PKA pathway inhibitors to isolate glutamate-specific effects .
Q. How to optimize solvent selection for in vivo pharmacokinetic studies?
For intravenous administration, prepare a PBS-based solution (10 mg/ml) filtered through a 0.22 µm membrane. For oral dosing, use a suspension in 0.5% carboxymethylcellulose. Monitor plasma stability via HPLC to confirm half-life and metabolite formation (e.g., free glutamate) .
Q. What analytical techniques are suitable for quantifying residual organic solvents in formulations?
Gas chromatography (GC) with headspace sampling is ideal for detecting ethanol, DMSO, or DMF residues. Use a DB-624 column and flame ionization detector (FID), with a detection limit of 10 ppm. For aqueous solutions, reverse-phase HPLC with UV detection (210 nm) can quantify the compound and degradation products .
Methodological Notes
- Data Interpretation : Account for batch-to-batch variability by verifying purity (≥95%) via certificate of analysis (CoA) and NMR .
- Contradictory Results : Cross-validate findings using alternative glutamate analogs (e.g., dimethyl aspartate) to isolate ester-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
